molecular formula C7H9NO B1590087 2-Methoxy-3-methylpyridine CAS No. 19230-59-2

2-Methoxy-3-methylpyridine

Cat. No. B1590087
CAS RN: 19230-59-2
M. Wt: 123.15 g/mol
InChI Key: DVGNYVVFWIWKON-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylpyridine, also known as 2M3MP, is an organic compound with a molecular formula of C7H9NO. It is a colorless liquid with a faint odor and is highly flammable. 2M3MP is a versatile compound with a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. This compound has been the subject of much research due to its unique properties and potential benefits.

Scientific Research Applications

Synthesis of 2-Substituted 4-Pyridylpropionates

2-Methoxy-3-methylpyridine has been utilized in the synthesis of key intermediates in the development of histamine H2-receptor antagonists. A study by Adger et al. (1988) explored the synthesis of methyl 3-(2-methoxy-4-pyridyl)propionate, a significant component in the synthesis of SK&F 93574, a potent long-acting histamine H2-receptor antagonist. The research investigated the alkylation of 2-methoxy-4-methylpyridine with sodium chloroacetate, demonstrating its potential application in the synthesis of 2-substituted 4-methylpyridines (Adger et al., 1988).

Schiff Base Synthesis

Bai Linsha (2015) conducted research on the synthesis of a Schiff base using 2-methoxy-3-methylpyridine. The study focused on the condensation reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine, leading to the synthesis of a compound with potential applications in various chemical fields. This research highlights the compound's versatility in forming complex structures through synthesis reactions (Bai Linsha, 2015).

properties

IUPAC Name

2-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-4-3-5-8-7(6)9-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGNYVVFWIWKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517864
Record name 2-Methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-methylpyridine

CAS RN

19230-59-2
Record name 2-Methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-fluoro-3-methylpyridine (2.34 g, 21.1 mmol) and a 28% sodium methoxide methanol solution (7.72 g, 40 mmol) was stirred for 15 minutes under reflux. After the reaction was completed, water was poured into the reaction mixture, and after neutralized, the reaction mixture was extracted with ethyl acetate, dried over magnesium sulfate, and the solvent was evaporated, thereby yielding the title compound (1.62 g, 13.1 mmol, 62%) as a colorless liquid.
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
7.72 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
F Trécourt, M Mallet, F Marsais… - The Journal of Organic …, 1988 - ACS Publications
… 2-Methoxy-3-methylpyridine (30%) and the 4-bromo isomer (not isolated) are formed. 6The … 2-Methoxy-3-methylpyridine is formed (10%). Slightly different conditions have been used …
Number of citations: 80 pubs.acs.org
HP Hsieh, LW McLaughlin - The Journal of Organic Chemistry, 1995 - ACS Publications
… Ue Use of the 2-methoxy-3-methylpyridine derivative … unable to cleave the 2-methoxy-3-methylpyridine derivative … derivative derived from 2-methoxy-3-methylpyridine should be easily …
Number of citations: 53 pubs.acs.org
RA Abramovitch, F Helmer, M Liveris - Journal of the Chemical Society …, 1968 - pubs.rsc.org
The rates and activation parameters for the reactions of 2-fluoro-, 2-chloro-, 2-bromo-, 2-chloro-3-methyl-, 2-chloro-5-methyl-, 2-bromo-3-methyl-, 2-bromo-5-methyl-, 2,3-dichloro-, 2,5-…
Number of citations: 14 pubs.rsc.org
RA Abramovitch, AJ Newman Jr - The Journal of Organic …, 1974 - ACS Publications
The rates and activation parameters were determined for the reactions of KSMe and KOMe in methanol with 2-fluoro-, 2-fluoro-3-methyl-, and 2-fluoro-5-methylpyridine, and of KOMe, …
Number of citations: 10 pubs.acs.org
E Falb, A Hassner - … : an international journal for reviews and …, 2019 - scholar.archive.org
… However also 25% of 6-butyl-2-methoxy-3-methylpyridine had formed by initial addition of BuLi at C-6. With Me2SO4 only 14% of this side product was isolated together with 70% of 2-…
Number of citations: 1 scholar.archive.org
O de Frutos, DP Curran - Journal of Combinatorial Chemistry, 2000 - ACS Publications
… (S)-4-(1-Hydroxy-1-propyl)-6-iodo-2-methoxy-3-methylpyridine {(−}8}. A sonicated solution of ICl (297 mg, 2.3 mmol) in CCl 4 (1.5 mL) at 0 C was added to a solution of (−)-7 (231 mg, …
Number of citations: 50 pubs.acs.org
PJ Brignell, AR Katritzky, HO Tarhan - Journal of the Chemical Society …, 1968 - pubs.rsc.org
… The nitration of 4-methoxypyridine and 2-methoxy-3-methylpyridine as the cations is expected on the basis of the rules previously proposed for the nitration of pyridines., …
Number of citations: 16 pubs.rsc.org
V Sudheer Reddy, NR Reddy, AV Reddy… - Russian Journal of …, 2022 - Springer
Here we reported the synthesis of N-substituted imidazole derivatives (VIa–o) that involves Suzuki coupling reaction between 1-(2-((4-bromobenzyl)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H…
Number of citations: 1 link.springer.com
T Lan - 2001 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UM1 films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
JK Holden, JJ Crawford, CL Noland, S Schmidt… - Cell reports, 2020 - cell.com
The transcriptional enhanced associate domain (TEAD) family of transcription factors serves as the receptors for the downstream effectors of the Hippo pathway, YAP and TAZ, to …
Number of citations: 81 www.cell.com

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